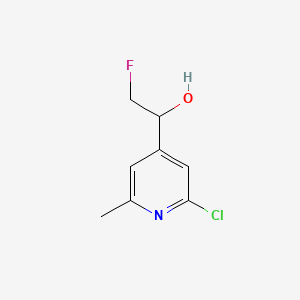
4-Isocyanatoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isocyanatoquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N The isocyanate group (-N=C=O) attached to the fourth position of the quinoline ring gives rise to this compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatoquinoline can be achieved through several methods. One common approach involves the reaction of 4-aminoquinoline with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C₉H₆NH₂N} + \text{COCl₂} \rightarrow \text{C₉H₆NCO} + 2\text{HCl} ]
Another method involves the use of 4-chloroquinoline, which is reacted with sodium azide (NaN₃) to form 4-azidoquinoline. This intermediate is then treated with triphenylphosphine (PPh₃) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-Isocyanatoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in [2+2] and [4+2] cycloaddition reactions with alkenes and dienes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-quinolinecarbamic acid.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React with this compound to form carbamates.
Water: Hydrolyzes this compound to form 4-quinolinecarbamic acid.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
4-Quinolinecarbamic Acid: Formed from hydrolysis.
科学研究应用
4-Isocyanatoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Materials Science: It is used in the development of novel polymers and materials with unique properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-Isocyanatoquinoline involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity underlies its use in the development of enzyme inhibitors and receptor ligands. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
相似化合物的比较
4-Aminoquinoline: A precursor in the synthesis of 4-Isocyanatoquinoline.
4-Chloroquinoline: Another precursor used in alternative synthetic routes.
4-Quinolinecarbamic Acid: A hydrolysis product of this compound.
Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it valuable in various fields, including medicinal chemistry and materials science.
属性
分子式 |
C10H6N2O |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
4-isocyanatoquinoline |
InChI |
InChI=1S/C10H6N2O/c13-7-12-10-5-6-11-9-4-2-1-3-8(9)10/h1-6H |
InChI 键 |
BVZUQJFBJMDQHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









aminehydrochloride](/img/structure/B13597053.png)
![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)


![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)


